molecular formula C13H9Cl2NO2 B595307 Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate CAS No. 1361876-17-6

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Cat. No. B595307
M. Wt: 282.12
InChI Key: OALFBMVBWDYQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H9Cl2NO2 . It has a molecular weight of 282.12 . The compound is also known as "Methyl 6-(3,5-dichlorophenyl)picolinate" .


Molecular Structure Analysis

The molecular structure of “Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” can be represented by the InChI code: 1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 . This indicates the connectivity and hydrogen placement in the molecule .

Scientific Research Applications

Metabolic Enzyme Induction

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate derivatives have been explored for their role in influencing metabolic enzyme activity. For instance, studies have shown that sulfur-containing metabolites of chlorinated benzenes, which are structurally related, can increase the activity of hepatic microsomal drug-metabolizing enzymes in rats. These metabolites, including 3,5-dichlorophenyl methyl sulfide and its oxidized compounds, elevate the activity of enzymes like aniline hydroxylase and aminopyrine N-demethylase, alongside increasing the content of cytochromes P-450 and b5 in rat liver microsomes. Such activities are indicative of the compound's potential influence on hepatic enzyme induction and its subsequent effects on metabolism and pharmacokinetics of various drugs (Kimura et al., 1983).

Cardiovascular Effects

Derivatives of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, especially those resembling dihydropyridine structures, have been investigated for their potential cardiovascular effects. A study synthesizing 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives showcased their ability to bind to Ca2 channels in rat cerebral cortex membranes, exhibit coronary vasodilator effects in isolated guinea pig hearts, and demonstrate antihypertensive activity in spontaneously hypertensive rats. These findings underscore the therapeutic potential of these compounds in cardiovascular diseases, highlighting their ability to modulate calcium channels and influence vascular tone (Adachi et al., 1988).

Antihypertensive Properties

Further exploring the cardiovascular implications, certain compounds structurally related to Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate have been noted for their antihypertensive properties. Specifically, studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including acyl amide analogues, revealed significant oral antihypertensive activity in spontaneously hypertensive rats. These studies contribute to understanding the structural and functional relationship of these compounds and their potential application in managing hypertension (Blankley et al., 1983).

Safety And Hazards

In case of skin or eye contact, or if ingested or inhaled, it is recommended to wash with copious amounts of water and seek medical attention . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels .

properties

IUPAC Name

methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALFBMVBWDYQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742829
Record name Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

CAS RN

1361876-17-6
Record name Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.